molecular formula C13H10N4OS B12121429 3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide

Cat. No.: B12121429
M. Wt: 270.31 g/mol
InChI Key: HWAMNQDWAVDKLQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide is a heterocyclic compound that features both benzothiazole and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with pyrazine-2-carboxylic acid under amide coupling conditions. One common method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling reagent in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the pyrazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones, while reduction of the pyrazine ring can yield dihydropyrazine derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide apart is its unique combination of benzothiazole and pyrazine rings, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide

InChI

InChI=1S/C13H10N4OS/c1-14-12(18)10-11(16-7-6-15-10)13-17-8-4-2-3-5-9(8)19-13/h2-7H,1H3,(H,14,18)

InChI Key

HWAMNQDWAVDKLQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

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